molecular formula C3H5NO B564816 Acrylamide-d5 CAS No. 108152-65-4

Acrylamide-d5

Cat. No.: B564816
CAS No.: 108152-65-4
M. Wt: 76.11
InChI Key: HRPVXLWXLXDGHG-LUPFFDCSSA-N
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Description

Acrylamide-d5 is a deuterated form of acrylamide, where five hydrogen atoms are replaced by deuterium. This isotopic labeling makes it particularly useful in various scientific research applications, especially in studies involving mass spectrometry. Acrylamide itself is a vinyl-substituted primary amide, known for its applications in polymer synthesis and its presence as a contaminant in certain thermally processed foods .

Scientific Research Applications

Acrylamide-d5 is extensively used in scientific research due to its isotopic labeling. Some key applications include:

    Mass Spectrometry: Used as an internal standard to quantify acrylamide in various samples.

    Biological Studies: Helps in tracing metabolic pathways and studying protein interactions.

    Medical Research: Investigates the effects of acrylamide exposure and its potential health risks.

    Industrial Applications: Used in the synthesis of deuterated polymers for specialized applications.

Mechanism of Action

The suggested mechanisms for acrylamide neurotoxicity include direct inhibition of neurotransmission, cellular changes, inhibition of key cellular enzymes, and bonding of kinesin-based fast axonal transport .

Safety and Hazards

Acrylamide-d5 is highly toxic and can cause severe neurological damage, especially if ingested or inhaled . It is also a known carcinogen and can cause cancer in humans .

Future Directions

Future research on Acrylamide-d5 might focus on the connection between the neurotoxicity caused by this compound and neurodegenerative diseases, NOD-like receptor protein 3 (NLRP3) inflammasome-related neuroinflammation, and microbiota-gut-brain axis signaling .

Biochemical Analysis

Biochemical Properties

Acrylamide-d5 interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with amidohydrolase, an enzyme that plays a crucial role in acrylamide degradation in foods . Additionally, this compound can form adducts with proteins, affecting their function .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can cause a reduction in the number of neurites per cell, indicating neuronal toxicity . Moreover, it can impair locomotor activity, which is measured as swimming speed and distance traveled .

Molecular Mechanism

The mechanism of action of this compound involves its conversion to a more reactive metabolite, glycidamide, which can form adducts with DNA and proteins, leading to genotoxic effects . It can also inhibit key cellular enzymes and disrupt synaptic transmission .

Temporal Effects in Laboratory Settings

Over time, this compound can cause changes in cellular function. For instance, it has been shown to induce a significant reduction in the number of neurites per cell at non-cytotoxic concentrations, signifying specific neurotoxic alterations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in rodents, this compound has been shown to cause severe nerve damage and peripheral neuronal damage at high doses .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a small-molecule hydrophilic substance that is absorbed via the gastrointestinal tracts of humans and animals and passively diffused to the entire body .

Subcellular Localization

Current studies are focused on understanding how this compound and its metabolites interact with various cellular components and how these interactions influence its toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylamide-d5 can be synthesized through the deuteration of acrylamide. The process typically involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. One common method is the reaction of acrylonitrile with deuterium oxide (D2O) under specific conditions to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle isotopic exchanges efficiently. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Acrylamide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Polyacrylamide: From polymerization.

    Acrylic Acid Derivatives: From oxidation.

    Amines: From reduction.

Comparison with Similar Compounds

    Acrylamide: The non-deuterated form, widely studied for its toxicological effects.

    Methacrylamide: Similar structure but with a methyl group, leading to different reactivity.

    N,N’-Methylenebisacrylamide: Used in polymer cross-linking

Uniqueness of Acrylamide-d5: The primary uniqueness of this compound lies in its isotopic labeling, which makes it invaluable for precise analytical applications. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and tracing in complex biological and chemical systems .

Properties

IUPAC Name

N,N,2,3,3-pentadeuterioprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPVXLWXLXDGHG-LUPFFDCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C(=O)N([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

76.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108152-65-4
Record name 108152-65-4
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